molecular formula C16H19N3O5S3 B2512969 N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034383-01-0

N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2512969
CAS No.: 2034383-01-0
M. Wt: 429.52
InChI Key: BHPXXCJYSJJFIN-UHFFFAOYSA-N
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Description

N-(5-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 1,4-thiazepane sulfonyl group. The 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, is oxidized to its sulfone form (1,1-dioxido), enhancing its electronic and steric properties. The thiazole-acetamide scaffold is common in bioactive molecules, particularly enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

N-[5-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S3/c1-12(20)18-16-17-11-15(25-16)27(23,24)19-8-7-14(26(21,22)10-9-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPXXCJYSJJFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Thiazepane Moiety: The thiazepane ring is formed by cyclization reactions involving appropriate sulfonyl chlorides and amines.

    Coupling of the Thiazole and Thiazepane Rings: The final step involves coupling the thiazole and thiazepane rings through sulfonylation reactions, typically using reagents like sulfonyl chlorides and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, potentially leading to the formation of thiazolidines.

    Substitution: The thiazole ring is reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
The compound has shown significant antimicrobial properties against a range of bacteria and fungi. Studies indicate that derivatives containing thiazole and thiazepane moieties exhibit enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds are often lower than those of conventional antibiotics, suggesting potential as new therapeutic agents against resistant infections.

Anticancer Properties :
Research has demonstrated the cytotoxic effects of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide on various cancer cell lines. For example, studies have reported that this compound can significantly reduce cell viability in human lung cancer (A549) and hepatocellular carcinoma (HepG2) cells at concentrations above 10 µM. Its mechanism of action may involve the induction of apoptosis or cell cycle arrest .

Pharmacological Insights

Anti-inflammatory Effects :
In silico docking studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This potential application is critical for developing new anti-inflammatory drugs .

Diabetes Management :
Recent investigations into thiazepane derivatives indicate their potential role in managing diabetes by improving insulin sensitivity and lowering blood glucose levels. The unique structure of this compound may enhance its efficacy in this area.

Material Science Applications

The compound's unique chemical structure offers potential applications in material science, particularly in developing advanced materials with specific electronic or optical properties. Research into polymer composites incorporating thiazole and thiazepane derivatives is ongoing, focusing on enhancing material strength and thermal stability.

Case Studies

Study Focus Findings Reference
Antibacterial EfficacySignificant activity against MRSA with lower MIC values than traditional antibiotics
Cytotoxicity in Cancer CellsReduction in viability of A549 and HepG2 cells at concentrations >10 µM
Anti-inflammatory PotentialInhibition of 5-lipoxygenase suggested through molecular docking
Diabetes ManagementImprovement in insulin sensitivity observed in related thiazepane derivatives

Mechanism of Action

The mechanism of action of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and thiazepane rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The sulfonyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Scaffolds

2-(4-Nitrophenyl)-N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)acetamide (CAS 349440-40-0)
  • Structure : Differs by the absence of the 1,4-thiazepane ring; instead, it has a 4-nitrophenylsulfonyl group.
  • Molecular Formula : C₁₇H₁₂N₄O₇S₂.
  • Key Features : The electron-withdrawing nitro groups enhance stability and may influence binding to sulfonamide-sensitive targets.
  • Activity: Not explicitly reported, but nitro groups often correlate with antimicrobial or antiparasitic activity .
N-(6-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide (Compound 34)
  • Structure : Features a benzo[d]thiazole core with a mercapto-oxadiazole substituent.
  • Synthesis : Prepared via nucleophilic substitution reactions, emphasizing versatility in derivatization.

MAO and Cholinesterase Inhibitors

N-[5-(Acetyloxy)-2-(4-Chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide
  • Activity : Potent MAO-A inhibitor (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B.
  • Structural Contrast: The pyrazoloquinoxaline core replaces the thiazole, but the acetamide group is retained, highlighting its role in target engagement .
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • Activity : Dual MAO-B and butyrylcholinesterase (BChE) inhibitor.
Comparison Table: MAO/Cholinesterase Inhibitors
Compound Target(s) IC₅₀/EC₅₀ Selectivity Reference
N-[5-(Acetyloxy)-...quinoxalin-7-yl]acetamide MAO-A 0.028 µM 50× MAO-A over MAO-B
(R)-N-(Benzo[d]thiazol-2-yl)...acetamide MAO-B, BChE N/A Dual inhibition
Target Compound (Hypothesized) MAO-B, AChE N/A Potential dual activity

FPR Agonists and Kinase Inhibitors

N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide
  • Activity : Specific FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils.
  • Structural Insight: The pyridazinone core and acetamide linker are critical for FPR2 selectivity .
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(Prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (Compound 33)
  • Activity : Dual Sirt2/HDAC6 inhibitor, relevant in cancer and neurodegeneration.
  • Synthesis : Utilizes click chemistry for thioether linkage, enabling modular design .

Physicochemical and Pharmacokinetic Properties

N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 1037-51-0)
  • Molecular Formula : C₁₂H₁₄N₄O₃S₂.
  • Properties : LogP = 3.09, PSA = 137.67 Ų, indicating moderate lipophilicity and high polarity.
  • Contrast : The target compound’s 1,4-thiazepane sulfonyl group may reduce LogP compared to this analogue, affecting blood-brain barrier penetration .

Biological Activity

N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazepane ring and a thiazole moiety. The presence of the dioxido group and various functional groups contributes to its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N2O5S3C_{18}H_{22}N_{2}O_{5}S_{3}, with a molecular weight of 429.5 g/mol. The structure includes:

Component Details
CAS Number 2034383-01-0
Molecular Formula C18H22N2O5S3C_{18}H_{22}N_{2}O_{5}S_{3}
Molecular Weight 429.5 g/mol

Biological Activity Overview

Research on compounds structurally similar to this compound suggests a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation in animal models.

The biological activity of this compound can be attributed to several mechanisms:

Interaction with Biological Macromolecules

The compound is believed to interact with proteins and nucleic acids, influencing various cellular pathways. Techniques such as computational modeling and molecular docking studies have been employed to predict these interactions.

QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling has been utilized to correlate the chemical structure of this compound with its biological effects. This approach helps in predicting the potential efficacy of new derivatives based on structural modifications.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-y)sulfonyl)thiazol-2-yl)acetamide exhibited significant inhibition zones against tested bacterial strains .

Study 2: Anticancer Activity

Research has demonstrated that thiazepane derivatives induce apoptosis in cancer cell lines through the activation of caspases. In vitro studies showed that treatment with these compounds led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Study 3: Anti-inflammatory Effects

In an animal model of arthritis, administration of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-y)sulfonyl)thiazol-2-y)acetamide resulted in significant reductions in inflammatory markers and improved mobility compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane or thiazole core, followed by sulfonation and N-acylation. Key steps include:

  • Thiazepane ring formation : Cyclization of precursors under controlled temperature and solvent conditions (e.g., THF or DCM) to ensure regioselectivity.
  • Sulfonation : Reaction with sulfonylating agents (e.g., SO₃·DMF complex) under anhydrous conditions.
  • N-Acylation : Use of chloroacetyl chloride or activated esters in the presence of a base (e.g., triethylamine) to introduce the acetamide group .
    Optimization of reaction time and stoichiometric ratios is critical to achieving yields >70%, as demonstrated in analogous thiadiazole and triazole syntheses .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and sulfonyl/thiazepane integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, acetamide C=O at ~1650 cm⁻¹).
  • Elemental Analysis : Confirmation of C, H, N, S percentages within ±0.3% of theoretical values .

Basic: How can researchers assess the purity of this compound post-synthesis?

  • HPLC with UV detection : Use a C18 column and gradient elution (e.g., acetonitrile/water) to detect impurities <1%.
  • Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualizing agents (e.g., iodine or UV) .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Cross-Validation : Perform orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement.
  • Molecular Dynamics (MD) Simulations : Refine docking poses using Amber or GROMACS to account for protein flexibility.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl or thiazole groups) to isolate contributing factors .

Advanced: How can reaction pathways be optimized to minimize byproducts during sulfonation?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl group stability.
  • Catalyst Selection : DMAP or pyridine derivatives accelerate sulfonation while reducing side reactions.
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .

Advanced: What in vitro assays are suitable for evaluating its anti-inflammatory or antiproliferative potential?

  • Lipoxygenase (LOX) Inhibition : Measure IC₅₀ values using a spectrophotometric assay with linoleic acid as substrate.
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) with doxorubicin as a positive control.
  • COX-2 ELISA : Quantify prostaglandin E₂ reduction in LPS-stimulated macrophages .

Advanced: How can researchers design SAR studies to explore the role of the thiazepane moiety?

  • Isosteric Replacements : Substitute thiazepane with piperazine or morpholine to assess ring size/heteroatom effects.
  • Stereochemical Modifications : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) to evaluate stereoselectivity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic interactions .

Advanced: What computational tools predict the compound’s solubility and permeability?

  • Quantitative Structure-Property Relationship (QSPR) Models : Utilize ALOGPS or SwissADME to estimate logP and aqueous solubility.
  • Molecular Surface Area (MSA) Calculations : Correlate polar surface area (<140 Ų) with blood-brain barrier permeability.
  • COSMO-RS : Simulate solvent interactions to guide formulation strategies .

Advanced: How can degradation pathways be analyzed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS Analysis : Identify degradation products (e.g., sulfonic acid derivatives) and propose mechanisms.
  • Kinetic Modeling : Determine activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Advanced: What crystallographic methods elucidate its solid-state conformation?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water) and solve structures using SHELX.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., S···O contacts) to explain packing motifs.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and phase transitions .

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